REACTION_SMILES
|
[Cl:28][CH2:29][Cl:30].[O:18]=[CH:19][N:20]([CH3:21])[CH3:22].[OH:1][c:2]1[cH:3][c:4]([C:14]([F:15])([F:16])[F:17])[n:5][c:6]2[c:7]([O:12][CH3:13])[cH:8][cH:9][cH:10][c:11]12.[P:23]([Cl:24])([Cl:25])([Cl:26])=[O:27]>>[c:2]1([Cl:25])[cH:3][c:4]([C:14]([F:15])([F:16])[F:17])[n:5][c:6]2[c:7]([O:12][CH3:13])[cH:8][cH:9][cH:10][c:11]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc2c(O)cc(C(F)(F)F)nc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc2c(Cl)cc(C(F)(F)F)nc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |